Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate
Description
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 3-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate, reflects its intricate structure. Its molecular formula, $$ \text{C}{16}\text{H}{26}\text{N}4\text{O}3 $$, corresponds to a molecular weight of 322.40 g/mol. Key structural features include:
- Pyrrolidine Ring : A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and stereochemical diversity.
- Pyrimidine Substituent : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, functionalized with an ethylamino group at position 4.
- tert-Butyl Ester : A bulky carbamate group enhancing metabolic stability and influencing lipophilicity.
The stereochemistry at the pyrrolidine’s C3 position (where the pyrimidine-oxymethyl group attaches) is critical for biological activity, as evidenced by enantiomer-specific interactions in drug-target binding. The SMILES notation CCNC1=NC(=NC=C1)OCC2CCN(C2)C(=O)OC(C)(C)C and InChIKey YUVBAFMVJNFWMN-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Molecular Properties of Tert-Butyl 3-{[4-(Ethylamino)Pyrimidin-2-Yl]Oxy}Pyrrolidine-1-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{26}\text{N}4\text{O}3 $$ |
| Molecular Weight | 322.40 g/mol |
| IUPAC Name | tert-Butyl 3-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate |
| Key Functional Groups | Pyrrolidine, Pyrimidine, tert-Butyl ester |
Historical Context in Heterocyclic Chemistry
The compound’s design is rooted in the evolution of heterocyclic chemistry, particularly the exploitation of pyrrolidine and pyrimidine scaffolds.
- Pyrrolidine : First isolated in 1854, pyrrolidine derivatives gained prominence in the 20th century with the discovery of natural alkaloids (e.g., nicotine) and synthetic drugs like procyclidine. The saturated ring’s pseudorotation ability enables 3D pharmacophore exploration, making it a staple in kinase inhibitors and CNS therapeutics.
- Pyrimidine : Central to nucleic acids, pyrimidine derivatives emerged as antimetabolites (e.g., 5-fluorouracil) in the 1950s. The ethylamino modification at position 4 in this compound aligns with modern strategies to enhance target affinity and selectivity.
The fusion of these heterocycles represents a modern paradigm in drug design, leveraging synergistic effects of rigidity (pyrimidine) and flexibility (pyrrolidine) to optimize pharmacokinetics.
Significance in Medicinal Chemistry and Drug Design
This compound exemplifies rational drug design through its multifunctional architecture:
Pyrrolidine’s Role :
Pyrimidine’s Contribution :
tert-Butyl Ester Functionality :
Table 2: Structural Components and Their Roles in Drug Design
| Component | Role in Drug Design |
|---|---|
| Pyrrolidine Ring | Conformational flexibility, stereochemical diversity |
| Pyrimidine Moiety | Target binding via H-bonding and aromatic interactions |
| tert-Butyl Ester | Metabolic stability, lipophilicity enhancement |
Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of this compound have shown inhibitory activity against epidermal growth factor receptor (EGFR) mutants implicated in non-small cell lung cancer.
Properties
IUPAC Name |
tert-butyl 3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDTOBAYFIQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrimidine moiety is often introduced via a nucleophilic substitution reaction, where an ethylamino group is attached to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethylamino group in the target compound introduces a secondary amine, enabling hydrogen bonding and increasing solubility in polar solvents compared to the methyl and chloro analogs. This group may enhance interactions with biological targets, such as ATP-binding pockets in kinases. The chloro substituent in enhances electrophilicity at the pyrimidine ring, making it reactive in nucleophilic aromatic substitution (SNAr) reactions, a trait useful in further functionalization .
Molecular Weight and Polarity: The target compound has the highest estimated molecular weight (308.38 g/mol) due to the ethylamino group. This increase may influence pharmacokinetic properties, such as membrane permeability. The chloro-substituted derivative (299.76 g/mol) has a lower molecular weight than the ethylamino analog but higher than the methyl-substituted compound (279.34 g/mol).
Protective Group Strategy :
- All three compounds utilize the tert-butyl carboxylate group, which is stable under basic conditions but cleavable via acid hydrolysis. This contrasts with silyl ether-protected analogs (e.g., tert-butyldimethylsilyloxy in ), which are more labile under mildly acidic or fluoride-mediated conditions .
Biological Activity
Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a pyrimidine moiety , and a tert-butyl ester group . Its molecular formula is , with a molecular weight of 296.37 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to attach the ethylamino group to the pyrimidine ring.
- Formation of the Tert-butyl Ester : The final step involves esterification to form the tert-butyl ester.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit specific cancer cell lines by targeting various molecular pathways, including those involved in cell proliferation and apoptosis.
Case Study : A derivative demonstrated efficacy against human cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism involved inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary assays have indicated effectiveness against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. For instance, studies have indicated that certain derivatives can inhibit amyloid beta aggregation, which is crucial in Alzheimer’s disease pathology.
Mechanism of Action : The compound may modulate neurotransmitter levels or inhibit enzymes like acetylcholinesterase, thereby enhancing cognitive function in experimental models.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors to alter signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- In vitro Studies : Showed significant inhibition of cancer cell proliferation.
- In vivo Models : Indicated neuroprotective effects and improved cognitive outcomes in animal models of Alzheimer’s disease.
- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to assess bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
